Influenza virus-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

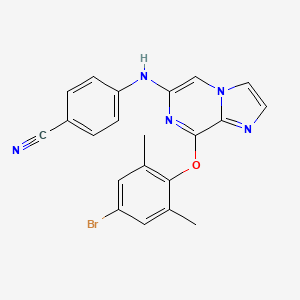

Structure

3D Structure

Properties

Molecular Formula |

C21H16BrN5O |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

4-[[8-(4-bromo-2,6-dimethylphenoxy)imidazo[1,2-a]pyrazin-6-yl]amino]benzonitrile |

InChI |

InChI=1S/C21H16BrN5O/c1-13-9-16(22)10-14(2)19(13)28-21-20-24-7-8-27(20)12-18(26-21)25-17-5-3-15(11-23)4-6-17/h3-10,12,25H,1-2H3 |

InChI Key |

HPRXUANHXXHFBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=CN3C2=NC=C3)NC4=CC=C(C=C4)C#N)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

Influenza Virus-IN-8: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza virus-IN-8, also identified as compound A4, is an imidazo[1,2-a]pyrazine derivative that has emerged as a potent and broad-spectrum inhibitor of influenza A and B viruses.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The primary target of this compound is the viral nucleoprotein (NP), a crucial component for viral replication and transcription.[1][2] By inducing the aggregation of NP and preventing its accumulation in the nucleus, IN-8 effectively halts the viral life cycle.[1][2] Notably, it demonstrates efficacy against oseltamivir-resistant strains of influenza, highlighting its potential as a next-generation antiviral therapeutic.[1][2]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound (A4) have been quantified against various influenza virus strains. The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀.

Table 1: Antiviral Activity and Cytotoxicity of this compound (A4) and Oseltamivir Carboxylate (OSC) [2]

| Compound | EC₅₀ (μM) vs. PR8-PB2-Gluc | CC₅₀ (μM) in MDCK cells | SI (CC₅₀/EC₅₀) |

| A4 | 2.75 ± 0.09 | 27.36 ± 2.40 | 9.95 |

| OSC | 0.18 ± 0.07 | >100.00 | >555.6 |

Table 2: Broad-Spectrum Antiviral Activity of this compound (A4) [1][2]

| Virus Strain | A4 EC₅₀ (μM) | OSC EC₅₀ (μM) |

| A/Puerto Rico/8/1934 (H1N1) | 3.19 ± 1.42 | 0.61 ± 0.11 |

| A/Brisbane/10/2007 (H3N2) | 5.38 ± 0.57 | 0.53 ± 0.46 |

| B/Yamagata | 2.99 ± 3.30 | 0.43 ± 0.04 |

| A/H1N1/pdm09 (oseltamivir-resistant, NA-H274Y) | 1.67 ± 2.51 | >100 |

Mechanism of Action

This compound targets the viral nucleoprotein (NP), a highly conserved protein essential for multiple stages of the viral life cycle. The proposed mechanism of action involves the following key steps:

-

Direct Binding to Nucleoprotein: this compound directly binds to the influenza virus nucleoprotein.[1] This interaction has been confirmed through surface plasmon resonance (SPR) assays.[1]

-

Induction of NP Aggregation: Upon binding, IN-8 induces the formation of higher-order NP oligomers, leading to the aggregation of the nucleoprotein within the cytoplasm.[1]

-

Inhibition of Nuclear Import: This aggregation prevents the nuclear accumulation of NP, a critical step for the replication and transcription of the viral RNA genome.[1][2] By sequestering NP in the cytoplasm, IN-8 effectively blocks the formation of new viral ribonucleoprotein complexes (vRNPs) in the nucleus.

This mechanism is distinct from currently approved anti-influenza drugs, offering a novel strategy to combat influenza virus infections, including those resistant to existing therapies.[1]

Signaling Pathway and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for IN-8 Identification.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the identification and characterization of this compound (A4).

Cell Lines and Viruses

-

Cell Lines: Madin-Darby canine kidney (MDCK) cells and human embryonic kidney (293T) cells were used. MDCK cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. 293T cells were cultured in DMEM with 10% FBS.

-

Viruses: The following influenza virus strains were used: A/Puerto Rico/8/1934 (H1N1), A/Brisbane/10/2007 (H3N2), B/Yamagata, and the oseltamivir-resistant A/H1N1/pdm09 strain (NA-H274Y). A recombinant PR8-PB2-Gluc reporter virus was used for the initial phenotypic screening.

Cytotoxicity Assay

The cytotoxicity of the compounds was determined in MDCK cells using the Cell Counting Kit-8 (CCK-8) assay.

-

MDCK cells were seeded in 96-well plates.

-

After 24 hours, the cells were treated with serial dilutions of the test compounds.

-

The plates were incubated for 48 hours at 37°C in a 5% CO₂ incubator.

-

CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours.

-

The absorbance at 450 nm was measured using a microplate reader.

-

The 50% cytotoxic concentration (CC₅₀) was calculated using GraphPad Prism software.

Yield Reduction Assay

This assay was used to determine the antiviral activity of the compounds.

-

Confluent MDCK cell monolayers in 96-well plates were infected with the respective influenza virus strains at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed.

-

Medium containing serial dilutions of the test compounds was added to the wells.

-

The plates were incubated for 48 hours at 37°C.

-

The viral titer in the supernatant was determined by a Gaussia luciferase-based assay or a standard plaque assay.

-

The 50% effective concentration (EC₅₀) was calculated by determining the compound concentration required to reduce the virus yield by 50% compared to the untreated control.

Indirect Immunofluorescence Assay

This assay was performed to visualize the effect of the compound on the subcellular localization of the viral nucleoprotein.

-

MDCK cells were grown on coverslips in 24-well plates and infected with the influenza A/Puerto Rico/8/1934 (H1N1) virus.

-

Following viral adsorption, the cells were treated with this compound (A4) or a vehicle control.

-

At 8 hours post-infection, the cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

The cells were then incubated with a primary antibody against the influenza A virus nucleoprotein.

-

After washing, the cells were incubated with a fluorescently labeled secondary antibody.

-

The cell nuclei were counterstained with DAPI.

-

The coverslips were mounted on slides, and the localization of the nucleoprotein was observed using a fluorescence microscope.

Surface Plasmon Resonance (SPR) Assay

SPR analysis was conducted to confirm the direct binding of this compound (A4) to the viral nucleoprotein.

-

Recombinant influenza A virus nucleoprotein was immobilized on a sensor chip.

-

Different concentrations of compound A4 were passed over the chip surface.

-

The binding events were monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.

-

The association and dissociation rates were measured to determine the binding affinity.

Conclusion

This compound (compound A4) represents a promising lead compound for the development of novel anti-influenza therapeutics. Its unique mechanism of action, targeting the viral nucleoprotein to induce aggregation and inhibit nuclear import, provides a valuable alternative to existing antiviral drugs. The broad-spectrum activity of IN-8, including its efficacy against oseltamivir-resistant strains, underscores its potential to address the ongoing challenge of influenza virus resistance. Further optimization of the imidazo[1,2-a]pyrazine scaffold could lead to the development of even more potent and drug-like candidates for the treatment of influenza infections.

References

An In-Depth Technical Guide to the Target Identification and Validation of Influenza Virus-IN-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of "Influenza virus-IN-8," a class of antiviral compounds that induce the aggregation of the influenza A virus nucleoprotein (NP). Due to the limited public availability of specific data for a single compound designated "this compound (compound A4)," this guide will focus on the general mechanism of action for this class of inhibitors and will use data from well-characterized NP aggregation inducers, such as Nucleozin and S119, as illustrative examples.

Introduction: Targeting the Influenza Virus Nucleoprotein (NP)

The influenza A virus nucleoprotein (NP) is a critical multifunctional protein essential for the viral life cycle.[1][2][3] It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which is the core of the viral transcription and replication machinery. NP's functions include:

-

RNA binding: NP coats the viral RNA, protecting it from degradation and providing a scaffold for the viral polymerase.

-

Nuclear trafficking: NP facilitates the import of the RNP into the nucleus of the infected cell, where transcription and replication occur.

-

RNP assembly: NP is crucial for the assembly of new RNPs.

-

Interaction with host factors: NP interacts with various cellular proteins to modulate the host immune response and facilitate viral replication.

The highly conserved nature of NP across different influenza A strains makes it an attractive target for the development of broad-spectrum antiviral drugs with a high barrier to resistance.[4]

Mechanism of Action: Induced Aggregation of Nucleoprotein

"this compound" and similar compounds represent a class of inhibitors that function by inducing the aggregation of the viral NP.[5][6][7] This mechanism disrupts the normal function of NP, leading to the inhibition of viral replication. The key steps in this process are:

-

Binding to NP: The small molecule inhibitor binds to a specific pocket on the NP protein.

-

Conformational Change: This binding induces a conformational change in the NP monomer.

-

Oligomerization and Aggregation: The altered conformation promotes the formation of higher-order, non-functional NP oligomers and aggregates within the cytoplasm of the infected cell.

-

Functional Disruption: The aggregation of NP prevents its proper localization to the nucleus and its association with viral RNA and the polymerase complex, thereby inhibiting viral transcription and replication.[5][6]

Target Identification and Validation

Identifying and validating the target of a novel antiviral compound is a critical process in drug development. For NP aggregation inducers, a multi-pronged approach is typically employed.

Data Presentation: Antiviral Activity of NP Aggregation Inducers

The following table summarizes the antiviral activity of representative NP aggregation inhibitors. Note: Specific data for "this compound (compound A4)" is not publicly available; therefore, data for Nucleozin and S119 are presented as examples.

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Nucleozin | H1N1 (A/WSN/33) | MDCK | 0.069 | >50 | >724 | [8] |

| H3N2 | MDCK | 0.16 | >50 | >312 | [8] | |

| H5N1 | MDCK | 0.33 | >50 | >151 | [8] | |

| S119 | H1N1 (A/WSN/33) | A549 | 0.020 | >500 | >25,000 | [9] |

Experimental Protocols

This method is used to identify the cellular binding partners of a compound of interest.

Protocol:

-

Compound Immobilization: Synthesize a derivative of the lead compound with a linker and an affinity tag (e.g., biotin).

-

Cell Lysate Preparation: Infect a suitable cell line (e.g., A549) with influenza A virus. At the peak of viral protein expression, lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Affinity Purification: Incubate the cell lysate with the immobilized compound on a solid support (e.g., streptavidin beads for a biotinylated compound).

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with the compound. Influenza virus nucleoprotein should be identified as a primary binding partner.

This assay directly visualizes and quantifies the aggregation of NP induced by the compound.

Protocol:

-

Protein Expression: Express and purify recombinant influenza A virus nucleoprotein. A version tagged with a fluorescent protein (e.g., GFP-NP) can be used for easier visualization and quantification.

-

Compound Incubation: Incubate the purified NP with various concentrations of the test compound in a suitable buffer.

-

Aggregation Analysis:

-

Visual Inspection: Observe the formation of visible precipitates.

-

Spectrophotometry: Measure the increase in optical density at a wavelength where light scattering by aggregates is significant (e.g., 405 nm).

-

Fluorescence Microscopy: If using GFP-NP, visualize the formation of fluorescent aggregates.

-

Western Blot: Separate soluble and insoluble fractions by centrifugation and analyze the amount of NP in each fraction by SDS-PAGE and Western blotting.

-

This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.

Protocol:

-

Cell Culture: Seed a monolayer of a susceptible cell line (e.g., MDCK) in a multi-well plate.

-

Synchronized Infection: Infect the cells with influenza A virus at a high multiplicity of infection (MOI) for a short period (e.g., 1 hour) to synchronize the infection.

-

Compound Addition: Add the compound at its effective concentration at different time points post-infection (e.g., -2, 0, 2, 4, 6, 8 hours).

-

Virus Yield Measurement: At a late time point post-infection (e.g., 12 or 24 hours), collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

-

Data Analysis: Plot the viral yield as a function of the time of compound addition. Inhibition at early to mid-stages of the replication cycle (2-6 hours post-infection) is consistent with a mechanism targeting NP-dependent processes like nuclear import and RNP assembly.

This is a standard assay to quantify the antiviral potency of a compound.

Protocol:

-

Cell Infection: Infect a monolayer of cells with influenza A virus in the presence of serial dilutions of the test compound.

-

Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Virus Titer Determination: Determine the titer of infectious virus particles in the supernatant using a plaque assay or TCID50 assay on a fresh monolayer of cells.

-

EC50 Calculation: Plot the virus titer against the compound concentration and calculate the 50% effective concentration (EC50).

Signaling Pathways

While the direct mechanism of action of "this compound" is the induction of NP aggregation, this can have downstream effects on host cell signaling pathways. Influenza virus infection itself is known to modulate several pathways to create a favorable environment for replication. The aggregation of a key viral protein like NP can interfere with these viral manipulations.

Influenza A virus is known to activate the NF-κB signaling pathway , which can have both pro-viral and antiviral effects. The virus can also manipulate the PI3K/Akt and MAPK/ERK pathways to promote its replication and control cell survival. By disrupting the formation of functional RNPs, NP aggregation inhibitors likely prevent the virus from efficiently hijacking these pathways.

Visualizations

Signaling Pathway Diagram

Caption: Influenza A virus-induced NF-κB signaling and its inhibition.

Experimental Workflow Diagrams

Caption: Workflow for affinity purification-mass spectrometry.

Caption: Workflow for nucleoprotein aggregation assays.

References

- 1. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity and Kinetics of Influenza Virus Inhibitors IN-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of two distinct compounds designated as "Influenza virus-IN-8": a small molecule inhibitor of the influenza nucleoprotein (NP), referred to as compound A4 , and a macrocyclic peptide inhibitor of hemagglutinin (HA), known as S5 . This document summarizes key quantitative data, details experimental protocols, and visualizes the mechanisms of action for these promising antiviral candidates.

Executive Summary

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. This guide focuses on two distinct inhibitory molecules, both designated "this compound" by chemical suppliers, but with different molecular targets and mechanisms of action.

-

This compound (Compound A4) is an imidazo[1,2-a]pyrazine derivative that targets the viral nucleoprotein (NP). It demonstrates a potent ability to induce NP aggregation, thereby preventing its nuclear accumulation and inhibiting viral replication and transcription. This inhibitor shows broad-spectrum activity, including against oseltamivir-resistant strains.

-

This compound (S5) is a macrocyclic peptide that targets the stem region of hemagglutinin (HA). By binding with high affinity to a conserved epitope, S5 stabilizes the prefusion conformation of HA, effectively inhibiting the membrane fusion step required for viral entry into the host cell. This mechanism of action confers broad activity against different influenza A virus subtypes.

Quantitative Binding Data

The binding affinity and kinetics of these two inhibitors have been characterized using Surface Plasmon Resonance (SPR). The following tables summarize the key quantitative data.

This compound (Compound A4) - Nucleoprotein (NP) Inhibitor

| Analyte | Ligand | Dissociation Constant (K_D) | Reference |

| Recombinant Influenza A NP | Compound A4 | 1.14 μM | [1][2] |

This compound (S5) - Hemagglutinin (HA) Inhibitor

| Analyte | Ligand | Association Rate (k_on) | Dissociation Rate (k_off) | Dissociation Constant (K_D) | Reference |

| Recombinant H1 HA | S5 | 1.2 x 10^6 M^-1 s^-1 | 1.2 x 10^-3 s^-1 | 1.0 nM | [3][4] |

| Recombinant H5 HA | S5 | Not Reported | Not Reported | Not Reported |

Note: While the S5 peptide was shown to be effective against H5 variants, specific kinetic data for H5 HA was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the key protocols used to characterize the binding of these inhibitors.

Surface Plasmon Resonance (SPR) for Compound A4 (NP Inhibitor)

Objective: To determine the binding affinity of compound A4 to the influenza A virus nucleoprotein.

Instrumentation: Biacore T200 instrument.

Procedure:

-

Immobilization: Recombinant influenza A NP was immobilized on a CM5 sensor chip via standard amine coupling chemistry.

-

Analyte Preparation: Compound A4 was serially diluted in running buffer (HBSP) to a range of concentrations.

-

Binding Measurement: The diluted compound A4 solutions were injected over the sensor chip surface at a constant flow rate. Association and dissociation were monitored in real-time.

-

Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to calculate the dissociation constant (K_D).[1][2]

Surface Plasmon Resonance (SPR) for S5 (HA Inhibitor)

Objective: To determine the binding affinity and kinetics of the S5 macrocyclic peptide to influenza A virus hemagglutinin.

Instrumentation: Biacore T200 instrument.

Procedure:

-

Immobilization: Recombinant influenza H1 or H5 HA was immobilized on a CM5 sensor chip.

-

Analyte Preparation: The S5 peptide was prepared in a series of concentrations in the appropriate running buffer.

-

Binding Measurement: The S5 peptide solutions were injected over the HA-coated sensor chip surface. Association and dissociation phases were recorded.

-

Data Analysis: The sensorgram data was globally fitted to a 1:1 Langmuir binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[3][4]

Nucleoprotein (NP) Aggregation Assay for Compound A4

Objective: To visually confirm the ability of compound A4 to induce the aggregation of viral nucleoprotein.

Procedure:

-

Cell Culture: A549 cells were cultured in appropriate media.

-

Transfection: Cells were transfected with a plasmid expressing the influenza A virus NP.

-

Compound Treatment: The transfected cells were treated with varying concentrations of compound A4.

-

Immunofluorescence Staining: After a defined incubation period, the cells were fixed, permeabilized, and stained with a primary antibody specific for the influenza NP, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The cells were visualized using a fluorescence microscope to observe the localization and aggregation state of the NP.[1][2]

Mechanism of Action and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for both this compound compounds.

Mechanism of Action: this compound (Compound A4)

Caption: Mechanism of Compound A4, an NP inhibitor.

Mechanism of Action: this compound (S5)

References

Influenza Virus-IN-8: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity of Influenza virus-IN-8, an imidazo[1,2-a]pyrazine derivative also identified as compound A4. This document details its broad-spectrum efficacy against various influenza strains, including oseltamivir-resistant variants, and elucidates its mechanism of action targeting the viral nucleoprotein.[1][2][3] Experimental protocols for key assays are provided, and the underlying signaling pathways are visualized to support further research and development in the field of anti-influenza therapeutics.

Antiviral Spectrum of this compound (Compound A4)

This compound (compound A4) has demonstrated potent antiviral activity against a range of influenza A and B viruses. Its efficacy is particularly noteworthy against the oseltamivir-resistant A/H1N1/pdm09 strain, highlighting its potential as a therapeutic agent in the context of growing antiviral resistance.[2][4] The antiviral potency and cytotoxicity of compound A4 and its analogs have been quantified, with the results summarized in the table below.

| Compound | Virus Strain | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| A4 | PR8-PB2-Gluc | 2.75 ± 0.88 | 27.36 ± 2.45 | 9.95 |

| A4 | A/Puerto Rico/8/1934 (H1N1) | 3.19 ± 1.42 | >100 | >31.3 |

| A4 | A/Brisbane/10/2007 (H3N2) | 5.38 ± 0.57 | >100 | >18.6 |

| A4 | B/Yamagata | 2.99 ± 3.30 | >100 | >33.4 |

| A4 | A/H1N1/pdm09 (oseltamivir-resistant) | 1.67 ± 2.51 | >100 | >59.9 |

| A3 | PR8-PB2-Gluc | 3.95 ± 1.32 | 20.89 ± 6.68 | 5.29 |

| A5 | PR8-PB2-Gluc | 3.95 ± 1.32 | 20.89 ± 6.68 | 5.29 |

| A8 | PR8-PB2-Gluc | 2.70 ± 0.97 | 5.44 ± 0.50 | 2.01 |

| A15 | PR8-PB2-Gluc | 2.35 ± 0.51 | 11.48 ± 1.58 | 4.89 |

| A16 | PR8-PB2-Gluc | 4.57 ± 1.52 | 12.40 ± 1.32 | 2.71 |

| Oseltamivir | PR8-PB2-Gluc | 0.18 ± 0.07 | >100.00 | >555.6 |

| Oseltamivir | A/Puerto Rico/8/1934 (H1N1) | 0.61 ± 0.11 | >100 | >163.9 |

| Oseltamivir | A/Brisbane/10/2007 (H3N2) | 0.53 ± 0.46 | >100 | >188.7 |

| Oseltamivir | B/Yamagata | 0.43 ± 0.04 | >100 | >232.6 |

| Oseltamivir | A/H1N1/pdm09 (oseltamivir-resistant) | >100 | >100 | - |

Data sourced from Li et al., 2023, ACS Pharmacology & Translational Science.[4][5]

Mechanism of Action: Targeting Viral Nucleoprotein

This compound (compound A4) exerts its antiviral effect through a distinct mechanism of action that involves the induction of viral nucleoprotein (NP) aggregation and the prevention of its accumulation in the nucleus.[1][2][3] This targeted disruption of NP function is crucial as the nucleoprotein plays a vital role in the replication and transcription of the influenza virus genome. By causing the NP to form higher-order oligomers, compound A4 effectively sequesters it in the cytoplasm, thereby inhibiting a critical step in the viral life cycle.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound (compound A4).

Caption: Mechanism of this compound (A4)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound (compound A4).

Virus Yield Reduction Assay

This assay is used to quantify the reduction in infectious virus particles produced in the presence of an antiviral compound.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

TPCK-treated trypsin

-

Influenza virus stocks

-

This compound (compound A4) and control compounds

-

96-well cell culture plates

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 96-well plates and grow to confluence.

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Prepare serial dilutions of the test compounds in serum-free DMEM containing TPCK-treated trypsin.

-

Infect the cells with influenza virus at a specified multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add the media containing the serially diluted compounds.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

At the end of the incubation period, collect the cell culture supernatants.

-

Determine the virus titer in the supernatants using a plaque assay or TCID50 assay on fresh MDCK cell monolayers.

-

The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the virus yield by 50%.

The following diagram outlines the workflow for a typical virus yield reduction assay.

Caption: Virus Yield Reduction Assay Workflow

Indirect Immunofluorescence Assay for Nucleoprotein Localization

This assay is used to visualize the subcellular localization of the influenza virus nucleoprotein (NP) in infected cells treated with the antiviral compound.

Materials:

-

MDCK or A549 cells grown on coverslips

-

Influenza virus

-

This compound (compound A4)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Bovine Serum Albumin (BSA) for blocking

-

Primary antibody against influenza NP

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere.

-

Infect the cells with influenza virus.

-

After virus adsorption, add media containing this compound or a control.

-

Incubate for a designated period (e.g., 8-12 hours).

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with 1% BSA.

-

Incubate with the primary anti-NP antibody.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Surface Plasmon Resonance (SPR) Assay for NP Binding

This assay measures the direct binding affinity of this compound to the purified influenza virus nucleoprotein.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified recombinant influenza nucleoprotein (NP)

-

This compound (compound A4)

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the purified NP onto the sensor chip surface via amine coupling.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of the compound over the NP-immobilized surface and a reference surface.

-

Monitor the binding response in real-time.

-

After each injection, regenerate the sensor surface to remove the bound compound.

-

Analyze the binding data to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Conclusion

This compound (compound A4) represents a promising anti-influenza agent with a broad spectrum of activity, including against oseltamivir-resistant strains.[2][4] Its unique mechanism of targeting the viral nucleoprotein by inducing its aggregation and preventing nuclear accumulation offers a novel strategy to combat influenza virus infections.[1][2][3] The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working towards the discovery of next-generation influenza therapeutics. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.

References

- 1. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Modulation of Host Cell Pathways by Influenza A Virus

Disclaimer: The term "Influenza virus-IN-8" does not correspond to a recognized nomenclature in the public scientific literature. This document therefore provides a comprehensive overview of the effects of well-characterized Influenza A viruses (IAV) on host cell pathways, which is presumed to be the subject of interest.

Introduction to Influenza A Virus-Host Cell Interactions

Influenza A virus (IAV), a member of the Orthomyxoviridae family, is a segmented negative-sense RNA virus responsible for seasonal epidemics and occasional pandemics.[1][2] The viral genome consists of eight RNA segments that encode for at least ten proteins, including the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), which are the primary determinants of viral subtypes.[1][3] As obligate intracellular parasites, IAVs are entirely dependent on the host cell's machinery for replication.[1] This dependency leads to a complex and dynamic interplay between viral and host factors, resulting in profound alterations to numerous host cell signaling pathways and biological processes.[1][4]

Upon infection, IAV hijacks cellular processes to facilitate its replication cycle, from entry and uncoating to viral RNA and protein synthesis, and finally, assembly and budding of new virions.[5] Concurrently, the host cell activates intricate defense mechanisms to restrict viral replication and eliminate the infection.[2] This constant battle for control leads to significant changes in the host cell's proteome, phosphoproteome, and transcriptome.[1][6][7] Understanding these virus-induced modifications is critical for identifying novel therapeutic targets and developing effective antiviral strategies. This technical guide provides an in-depth analysis of the key host cell pathways modulated by IAV, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Analysis of Host Cell Modifications

Influenza A virus infection dramatically remodels the host cellular environment. High-throughput "omics" technologies have been instrumental in quantifying these changes at the molecular level.

Proteomic Changes in IAV-Infected Cells

Quantitative proteomic studies, such as those using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), have identified hundreds of host proteins whose expression levels are significantly altered upon IAV infection. These proteins are involved in a wide range of cellular functions, including immunity, metabolism, and signal transduction.[1]

Table 1: Selected Host Proteins with Altered Expression in A549 Lung Cells Infected with IAV (H1N1) for 24 hours

| Protein | Gene Ontology (GO) Term | Fold Change (Log2) | Confidence |

| Upregulated Proteins | |||

| Vimentin | Intermediate Filament | >2.32 | >99% |

| Mx2 | Antiviral Response | >2.32 | >99% |

| IFIT2 | Innate Immune Response | >2.32 | >99% |

| ISG15 | Ubiquitin-like Modifier | >2.32 | >99% |

| Downregulated Proteins | |||

| ANXA1 | Anti-inflammatory Response | <-2.32 | >99% |

| CDC42 | Cell Cycle | <-2.32 | >99% |

| HMGB1 | Inflammation | <-2.32 | >99% |

| ACTN4 | Cytoskeleton Organization | <-2.32 | >99% |

| Data adapted from quantitative proteomic analysis of A549 cells infected with influenza A/PR/8/34 (H1N1). A total of 87 proteins were identified as being upregulated or downregulated more than 5-fold (>2.32 Log2 fold change) with >99% confidence.[1][8] |

Transcriptomic Alterations in Response to IAV Infection

Transcriptomic analyses have revealed widespread changes in host gene expression during IAV infection. These studies consistently show a strong upregulation of genes involved in the innate immune response, particularly the interferon-stimulated genes (ISGs).[7][9]

Table 2: Overlapping Differentially Expressed Genes (DEGs) in A549 Cells Infected with Various IAV Strains

| Gene Symbol | Gene Name | Function | Log2 Fold Change (Approx. Range) |

| IFIT2 | Interferon-induced protein with tetratricopeptide repeats 2 | Antiviral activity | ≥ 1.5 |

| ISG15 | ISG15 Ubiquitin-like modifier | Antiviral protein conjugation | ≥ 1.5 |

| RSAD2 | Radical S-adenosyl methionine domain containing 2 (Viperin) | Antiviral protein | ≥ 1.5 |

| IFITM1 | Interferon-induced transmembrane protein 1 | Restricts viral entry | ≥ 1.5 |

| CXCL10 | C-X-C motif chemokine ligand 10 | Chemoattractant for immune cells | ≥ 1.5 |

| HERC5 | HECT and RLD domain containing E3 ubiquitin protein ligase 5 | ISGylation of viral proteins | ≥ 1.5 |

| Data synthesized from a meta-analysis of 35 microarray datasets of human cells infected with IAV. The listed genes were commonly upregulated with a Log2 Fold Change of ≥ 1.5 (P<0.05).[7][9] |

Phosphoproteomic Dynamics during IAV Infection

Protein phosphorylation is a key post-translational modification that regulates cellular signaling. Phosphoproteomic studies show that IAV infection leads to massive and dynamic changes in the phosphorylation status of host proteins, affecting numerous signaling pathways.[6][10]

Table 3: Functional Classification of Proteins with Altered Phosphorylation in IAV-Infected Human Macrophages

| Functional Category | Number of Regulated Phosphoproteins | Key Examples |

| Ubiquitin/Proteasome Pathway | Significant changes observed | TRIM22, TRIM25 |

| Antiviral Responses | Significant changes observed | MAVS, IRF3 |

| Small GTPase Signaling | Significant changes observed | Rho family GTPases |

| Mitogen-Activated Protein Kinase (MAPK) Signaling | Significant changes observed | ERK, JNK, p38 substrates |

| Cyclin-Dependent Kinase (CDK) Signaling | Major influence observed | Numerous CDK substrates |

| Based on a study identifying 1113 host proteins with regulated phosphorylation upon IAV infection of primary human macrophages.[6][10] |

Core Signaling Pathways Modulated by Influenza A Virus

IAV manipulates a number of key cellular signaling pathways to promote its replication and counteract the host's antiviral response.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways (ERK, JNK, and p38) are central regulators of cellular processes like proliferation, differentiation, and apoptosis. IAV infection activates all three major MAPK cascades.[4][11] The Raf/MEK/ERK pathway is particularly important for the virus, as its activation is required for the efficient nuclear export of viral ribonucleoproteins (vRNPs), a critical step in the viral life cycle.[12][13] In contrast, the JNK and p38 pathways are more involved in the host's inflammatory response and the induction of apoptosis.[11][13]

Caption: IAV modulation of the MAPK signaling pathways.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the innate immune response.[2] IAV infection leads to the activation of NF-κB, which in turn drives the expression of numerous antiviral genes and pro-inflammatory cytokines.[5][14] However, several studies indicate that IAV has evolved to exploit NF-κB activity for its own replication.[2][15] While NF-κB promotes an antiviral state, it also appears to regulate pro-viral factors, creating a complex environment where the virus can thrive despite the immune response. The viral NS1 protein is a key player in manipulating this pathway.[4]

Caption: IAV interaction with the NF-κB signaling pathway.

Apoptosis (Programmed Cell Death)

Apoptosis is a crucial host defense mechanism to eliminate infected cells and limit viral spread. IAV is known to induce apoptosis in infected cells, which contributes to tissue damage and disease pathology.[16][17] The induction of apoptosis can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[16] While apoptosis can be an antiviral strategy, some evidence suggests that IAV may also benefit from inducing apoptosis at later stages of infection to facilitate the release and spread of progeny virions.[18] The timing and extent of apoptosis are tightly regulated by a balance of pro-apoptotic (e.g., BAD, Bax) and anti-apoptotic (e.g., Bcl-2) host proteins.[17]

Caption: IAV-induced extrinsic and intrinsic apoptosis pathways.

Experimental Protocols

Reproducible and standardized protocols are essential for studying virus-host interactions. The following are methodologies for key experiments cited in the study of influenza virus.

General Experimental Workflow

A typical workflow for studying the effects of IAV on host cells involves several stages, from cell culture and infection to data acquisition and analysis.

Caption: General workflow for IAV-host interaction studies.

Influenza Virus Plaque Assay (Avicel Overlay)

The plaque assay is the gold standard for quantifying infectious virus titers.[19]

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density of 3 x 10^5 cells/mL (1 mL per well) and incubate overnight to form a confluent monolayer.[19]

-

Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in virus growth medium (VGM: DMEM, 0.2% BSA, antibiotics).[19]

-

Infection: Wash the MDCK cell monolayers twice with PBS. Inoculate wells in duplicate with 100 µL of each viral dilution. Incubate for 45-60 minutes at 37°C, 5% CO2, gently rocking the plates every 15 minutes.[20]

-

Overlay: During incubation, prepare the Avicel overlay medium. Mix a 2.4% Avicel RC-591 solution with 2x MEM containing TPCK-trypsin (final concentration 1 µg/mL). Aspirate the viral inoculum from the wells.

-

Application: Add 1 mL of the Avicel overlay medium to each well. Incubate the plates for 48-72 hours at 37°C, 5% CO2.[19]

-

Fixation and Staining: Aspirate the overlay. Fix the cells with 4% formaldehyde in PBS for 30 minutes. Remove the fixative and stain with a 0.1% crystal violet solution for 15 minutes.

-

Quantification: Gently wash the wells with water and allow them to dry. Count the plaques (zones of cell death) and calculate the viral titer in plaque-forming units per mL (PFU/mL).[20]

Western Blot Analysis

Western blotting is used to detect specific host or viral proteins in cell lysates.[21]

-

Sample Preparation: Wash infected and control cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[22]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[22]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[21]

-

Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Real-Time RT-PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of specific host or viral genes.[17][23]

-

RNA Extraction: Isolate total RNA from infected and control cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[24]

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., IFIT2, CXCL10) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based qPCR master mix.[16][25]

-

Real-Time PCR: Perform the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[16][17]

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the infected samples to the control samples.

Conclusion

Influenza A virus infection initiates a complex cascade of events within the host cell, leading to a profound reprogramming of cellular signaling pathways. The virus usurps host machinery for its replication while simultaneously evading and modulating the innate immune response. The activation of pro-viral pathways like MAPK/ERK and the dual-edged manipulation of NF-κB and apoptosis highlight the intricate strategies employed by the virus. The quantitative data gathered from proteomic, transcriptomic, and phosphoproteomic studies provide a detailed blueprint of these interactions, revealing numerous host factors that are critical for the viral life cycle. These factors represent promising targets for the development of novel host-directed antiviral therapies, which may offer a higher barrier to the development of viral resistance compared to traditional virus-targeted drugs. Further research into the precise mechanisms governing these virus-host interactions will continue to be a cornerstone of influenza research and pandemic preparedness.

References

- 1. journals.asm.org [journals.asm.org]

- 2. ovid.com [ovid.com]

- 3. Quantitative Subcellular Proteome and Secretome Profiling of Influenza A Virus-Infected Human Primary Macrophages | PLOS Pathogens [journals.plos.org]

- 4. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influenza viruses and the NF-kappaB signaling pathway - towards a novel concept of antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphoproteomics to Characterize Host Response During Influenza A Virus Infection of Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Comprehensive Transcriptomic Analysis Identifies Novel Antiviral Factors Against Influenza A Virus Infection [frontiersin.org]

- 8. Quantitative Proteomic Analyses of Influenza Virus-Infected Cultured Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Transcriptomic Analysis Identifies Novel Antiviral Factors Against Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of Host Immune Responses against Influenza A Virus Infection by Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influenza A Virus and Influenza B Virus Can Induce Apoptosis via Intrinsic or Extrinsic Pathways and Also via NF-κB in a Time and Dose Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influenza Virus Induces Apoptosis via BAD-Mediated Mitochondrial Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Influenza virus plaque assay [protocols.io]

- 20. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]

- 21. Western blot analysis of antibody responses to influenza virion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. cdn.who.int [cdn.who.int]

- 24. Tools to Detect Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. science.vla.gov.uk [science.vla.gov.uk]

Structural Activity Relationship Studies of 1,2,3-Triazolyl Nucleoside Analogues as Potent Influenza Virus Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) studies of 1,2,3-triazolyl nucleoside analogues as inhibitors of the influenza virus. The document details the quantitative data from in vitro studies, outlines the experimental protocols for key biological assays, and visualizes the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel anti-influenza therapeutics.

Introduction

Influenza remains a significant global health threat, necessitating the development of new antiviral agents to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. Nucleoside analogues have historically been a rich source of antiviral drugs. A promising class of these analogues is characterized by a 1,2,3-triazole ring, often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). These compounds have demonstrated notable activity against the influenza A virus, and understanding their SAR is crucial for the rational design of more potent and selective inhibitors. Theoretical calculations suggest that these analogues may exert their antiviral effect by targeting the polymerase acidic protein (PA) of the viral RNA-dependent RNA polymerase (RdRp) complex, a key enzyme in viral replication.[1][2]

Structural Activity Relationship (SAR) of 1,2,3-Triazolyl Nucleoside Analogues

The anti-influenza activity of 1,2,3-triazolyl nucleoside analogues is significantly influenced by the nature of the substituent on the pyrimidine ring, the length of the linker connecting the pyrimidine and triazole moieties, and the substitution pattern on the pyrimidine ring itself. The following table summarizes the in vitro activity of a series of these analogues against the influenza A/PR/8/34 (H1N1) virus in Madin-Darby Canine Kidney (MDCK) cells.

| Compound ID | R1 | R2 | n | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 1g | H | H | 2 | > 787 | > 787 | - |

| 1h | H | H | 3 | > 787 | > 787 | - |

| 1i | H | H | 4 | > 787 | > 787 | - |

| 2h | H | CH3 | 3 | 48 | > 794 | > 16 |

| 2i | H | CH3 | 4 | 42 | > 794 | > 19 |

| 3g | CH3 | H | 2 | > 787 | > 787 | - |

| 3h | CH3 | H | 3 | > 787 | > 787 | - |

| 3i | CH3 | H | 4 | > 787 | > 787 | - |

| 4g | Quinazoline-2,4-dione | - | 2 | 45 | > 719 | > 16 |

| 4h | Quinazoline-2,4-dione | - | 3 | 47 | > 719 | > 15 |

| 4i | Quinazoline-2,4-dione | - | 4 | 30 | > 719 | > 24 |

| 6g | CH3 | CH3 | 2 | > 787 | > 787 | - |

| 6h | CH3 | CH3 | 3 | > 787 | > 787 | - |

| 6i | CH3 | CH3 | 4 | > 787 | > 787 | - |

| 8j | C5-substitution | CH3 | 2 | 46 | 157 | 3 |

| 8k | C5-substitution | CH3 | 3 | 9 | 143 | 16 |

| 8m | C5-substitution | CH3 | 5 | 45 | 143 | 3 |

| 8n | C5-substitution | CH3 | 6 | 15 | 79 | 5 |

Core Structure:

For compounds 1-6, the linker is at the N1 position of the pyrimidine ring. For compound 8, the linker is at the C5 position.

For compounds 1-6, the linker is at the N1 position of the pyrimidine ring. For compound 8, the linker is at the C5 position.

Key SAR Observations:

-

Effect of Pyrimidine Substitution:

-

Unsubstituted uracil (compounds 1g, 1h, 1i) and thymine (compounds 3g, 3h, 3i) derivatives are devoid of antiviral activity.[1]

-

The presence of a 6-methyl group on the uracil ring (compounds 2h, 2i) confers antiviral activity.[1]

-

Replacement of the pyrimidine ring with a quinazoline-2,4-dione moiety (compounds 4g, 4h, 4i) also results in active compounds.[1]

-

Alkylation at the N3 position of the 6-methyluracil ring (compounds 6g, 6h, 6i) leads to a complete loss of antiviral activity, suggesting the importance of the N3-H for activity.[1]

-

-

Effect of Linker Length (n):

-

For the N1-linked 6-methyluracil and quinazoline-2,4-dione series, the linker length of 3 or 4 methylene units appears to be optimal for antiviral activity.

-

-

Effect of Linker Position:

-

Shifting the linker from the N1 to the C5 position of the 6-methyluracil ring (compounds 8j, 8k, 8m, 8n) can lead to a significant increase in potency, as seen with compound 8k (IC50 = 9 µM).[1]

-

Experimental Protocols

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza A/PR/8/34 (H1N1) virus stock

-

Test compounds

-

Agarose

-

Crystal Violet staining solution

-

Phosphate Buffered Saline (PBS)

-

24-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 24-well plates at a density that will form a confluent monolayer overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in serum-free DMEM.

-

Infection: When the cell monolayer is confluent, wash the cells with PBS and infect with influenza virus at a multiplicity of infection (MOI) that yields a countable number of plaques, in the presence of the diluted test compounds. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

-

Agarose Overlay: After adsorption, remove the virus inoculum and overlay the cell monolayer with DMEM containing 0.6% agarose and the corresponding concentration of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until visible plaques are formed.

-

Plaque Visualization: Fix the cells with 10% formaldehyde and then stain with 0.5% crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that reduces the viability of cells by 50% (CC50).

Materials:

-

MDCK cells

-

DMEM with 10% FBS

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.

Visualizations

Influenza Virus Replication Cycle and the Role of RdRp

Caption: Influenza virus replication cycle and the putative target of 1,2,3-triazolyl nucleoside analogues.

Experimental Workflow for Antiviral Compound Evaluation

Caption: General experimental workflow for the evaluation of antiviral compounds.

References

Technical Whitepaper: Discovery and Synthesis of Novel Influenza Virus Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent global threat of seasonal and pandemic influenza necessitates the development of novel antiviral therapeutics with diverse mechanisms of action. This document provides a detailed technical overview of the discovery, synthesis, and characterization of two distinct classes of potent influenza virus inhibitors, both designated by vendors as "Influenza virus-IN-8". The first, a small molecule inhibitor of the viral nucleoprotein (NP), operates by inducing non-functional higher-order protein oligomers. The second is a macrocyclic peptide that targets the hemagglutinin (HA) stem, effectively neutralizing the virus by preventing membrane fusion. This guide details their respective mechanisms of action, discovery processes, synthesis methodologies, and key experimental data, offering a comprehensive resource for researchers in the field of antiviral drug development.

Part 1: Small Molecule Inhibitor of Nucleoprotein (NP) Aggregation (Compound A4-type)

Discovery and Rationale

The influenza virus nucleoprotein (NP) is a highly conserved, multifunctional protein essential for the viral life cycle. It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which is critical for transcription and replication. Due to its conservation and essential functions, NP is a prime target for broad-spectrum antiviral drug development.

A high-throughput screening of a small molecule library was conducted to identify compounds that inhibit the replication of the H1N1 influenza A/WSN/33 virus in Madin-Darby canine kidney (MDCK) cells. This screening identified a potent inhibitor, later termed nucleozin (referred to as compound 1 in the foundational study), which demonstrated an EC50 of 0.170 µM.[1] Subsequent optimization of this initial hit led to the development of a series of analogs, including compounds that are structurally analogous to the vendor-designated "this compound (compound A4)". These compounds were found to act through a novel mechanism: the induction of NP aggregation.[1][2]

Mechanism of Action

Unlike conventional inhibitors that block an active site, this class of compounds induces the formation of non-functional, higher-order oligomers of NP.[1][2]

-

Binding Site: X-ray crystallography revealed that the inhibitor molecules bind to a novel pocket formed at the interface of two NP protomers (an NP_A:NP_B dimeric subunit).[1]

-

Oligomerization: Two inhibitor molecules bridge two composite, protein-spanning binding sites in an antiparallel orientation. This binding event stabilizes the NP dimer and promotes the formation of a "dimer of trimers" (a hexamer), effectively cross-linking NP molecules into large, non-functional aggregates.[1]

-

Functional Consequence: This induced aggregation prevents NP's essential functions, including its proper association with viral RNA, its transport into the nucleus, and its role in forming functional RNP complexes, thereby halting viral replication.[1]

Signaling Pathway and Experimental Workflow

The logical workflow from compound discovery to mechanism elucidation is outlined below.

Caption: Workflow for the discovery and validation of NP aggregation inhibitors.

Quantitative Data Summary

The following table summarizes the antiviral activity and properties of the lead compounds from the foundational study.

| Compound | Antiviral Activity (EC50, µM) vs. A/WSN/33 | Aqueous Solubility (µM) | In Vivo Efficacy (Mouse Model) |

| Nucleozin (1) | 0.170 | < 5 | Not Reported |

| Analog (2) | 0.060 | < 5 | Not Reported |

| Analog (3) | 0.200 | ~25 | Not Reported |

| Analog (5) | 0.380 | > 100 | Protected mice from mortality and reduced viral titers to undetectable levels |

Data extracted from Gerritz et al., PNAS, 2011.[1]

Experimental Protocols

1.5.1 Whole-Cell Antiviral Assay (Plaque Reduction Assay)

-

MDCK cells are seeded in 6-well plates and grown to confluence.

-

The cell monolayer is washed, and serial dilutions of the test compound are added.

-

Cells are infected with a known titer of influenza A virus (e.g., A/WSN/33) for 1 hour.

-

The inoculum is removed, and cells are overlaid with agar containing the test compound.

-

Plates are incubated for 48-72 hours until plaques are visible.

-

Cells are fixed and stained (e.g., with crystal violet) to visualize and count plaques.

-

The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

1.5.2 Dynamic Light Scattering (DLS) for NP Oligomerization

-

Purified recombinant influenza NP is prepared in a suitable buffer (e.g., 20 mM phosphate, 1.0 M NaCl, pH 7.5).

-

The baseline hydrodynamic radius (Rh) of NP in solution is measured using a DLS instrument. In the absence of an inhibitor, NP typically exists as a trimer with an Rh of ~5.4 nm.[1]

-

The test compound (e.g., compound 3 or 4) is added to the NP solution.

-

The solution is incubated, and the Rh is measured again.

-

A significant increase in the average Rh (e.g., to >8 nm) indicates the formation of higher-order oligomeric species.[1]

1.5.3 In Vivo Efficacy in Mouse Model

-

Female BALB/c mice are infected intranasally with a lethal dose (e.g., 5x LD50) of mouse-adapted influenza virus (e.g., A/WSN/33).[3][4]

-

Treatment with the test compound (e.g., compound 5, administered orally or intraperitoneally) begins shortly after infection and continues for a specified duration (e.g., twice daily for 10 days).

-

A control group receives a vehicle solution.

-

Mice are monitored daily for weight loss, clinical signs of illness, and survival for a period of ~14-21 days.

-

On specific days post-infection, subgroups of mice may be euthanized to collect lung tissue for viral titer analysis via plaque assay or TCID50.

-

Efficacy is determined by a statistically significant increase in survival, reduction in weight loss, and lower lung viral titers compared to the vehicle-treated group.

Part 2: Macrocyclic Peptide Inhibitor of Hemagglutinin (HA) Fusion (Compound S5)

Discovery and Rationale

The influenza hemagglutinin (HA) protein is a viral surface glycoprotein that mediates viral entry into host cells. It first binds to sialic acid receptors and then, upon endosomal acidification, undergoes a dramatic conformational change that fuses the viral and endosomal membranes. The "stem" region of HA is highly conserved across different influenza subtypes and is critical for this fusion process, making it an attractive target for broadly acting inhibitors.

A novel macrocyclic peptide inhibitor, designated S5 , was discovered using the RaPID (Random non-standard Peptides Integrated Discovery) system, an mRNA display technology that allows for the screening of vast libraries of peptides containing non-standard amino acids.[5][6][7] The library was screened against recombinant H1 HA protein, leading to the identification of several potent binders. S5 emerged as the most potent and broadly reactive peptide from this screen.[5][6]

Mechanism of Action

The S5 peptide inhibits influenza virus entry by binding to the HA stem and preventing membrane fusion.

-

Binding Site: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) and the generation of escape mutant viruses confirmed that S5 binds to a conserved epitope in the HA stem region, specifically involving helix A.[5][6] This site is distinct from the receptor-binding site in the HA head domain.

-

Fusion Inhibition: By binding to this site, S5 stabilizes the pre-fusion conformation of the HA trimer.[5] This stabilization prevents the low pH-triggered conformational changes necessary for the fusion peptide to be exposed and insert into the endosomal membrane.

-

Functional Consequence: Without membrane fusion, the viral genome cannot be released into the cytoplasm, and the infection is aborted at the entry stage. This mechanism was confirmed by cell-cell fusion inhibition assays.[5][6]

Signaling Pathway and Experimental Workflow

The logical relationship showing the peptide's mechanism of viral neutralization.

Caption: Mechanism of action for the HA stem-binding peptide S5.

Quantitative Data Summary

The following table summarizes the antiviral activity and binding affinity of the S5 peptide.

| Parameter | H1N1pdm09 Virus | H5N1 Virus | Binding Affinity (Kd) to H1 HA |

| Antiviral Activity (IC50) | 6.7 nM | 6.6 nM | Not Applicable |

| Binding Affinity (Kd) | Not Applicable | Not Applicable | 1.0 nM |

Data extracted from Pascha et al., ACS Chemical Biology, 2022.[5][8]

Experimental Protocols

2.5.1 Peptide Discovery via mRNA Display (RaPID System)

-

A vast DNA library encoding random peptides is transcribed into mRNA.

-

The mRNA is ligated to a puromycin linker.

-

In vitro translation is performed, causing the nascent peptide to covalently link to its own mRNA template via the puromycin.

-

The peptide portion is cyclized (e.g., via a thioether linkage).

-

This library of mRNA-peptide fusions is incubated with the immobilized target protein (recombinant HA).

-

Non-binders are washed away.

-

Bound fusions are eluted, and the mRNA is reverse-transcribed and amplified by PCR.

-

The enriched DNA pool is used for subsequent rounds of selection to isolate high-affinity binders.

-

Individual sequences are cloned and sequenced, and the corresponding peptides are chemically synthesized for characterization.

2.5.2 Virus Neutralization Assay (Luciferase-Based)

-

MDCK-II cells are seeded in 96-well plates.

-

Serial dilutions of the S5 peptide are pre-incubated with a reporter influenza virus (e.g., H1N1pdm09 expressing luciferase).

-

The peptide-virus mixture is added to the cells and incubated for ~2 hours.

-

The inoculum is removed, and fresh medium is added.

-

After 24 hours, cells are lysed, and luciferase substrate is added.

-

Luminescence, which is proportional to the extent of viral replication, is measured.

-

The IC50 is calculated as the peptide concentration that reduces luciferase activity by 50% compared to the untreated virus control.[5]

2.5.3 Cell-Cell Fusion Inhibition Assay

-

MDCK cells are seeded on coverslips and transfected to express influenza HA on their surface.

-

Cells are treated with trypsin to make the HA fusion-competent.

-

The cells are incubated with the S5 peptide or a control.

-

The medium is replaced with a low pH buffer (e.g., pH 5.0) for a short period to mimic endosomal acidification and trigger HA-mediated fusion.

-

The low pH buffer is replaced with neutral medium, and cells are incubated for several hours.

-

Cells are fixed and stained for HA (e.g., with a specific antibody) and nuclei (e.g., with DAPI).

-

Fusion is identified by the presence of large, multinucleated cells (syncytia). Inhibition of fusion is quantified by the reduction in syncytia formation in the presence of S5.[5][6]

Conclusion

The two distinct inhibitor classes detailed in this whitepaper, both designated "this compound" by commercial suppliers, represent significant advances in the search for novel anti-influenza therapeutics. The small molecule NP inhibitor (Compound A4-type) acts via a novel mechanism of inducing protein aggregation, offering a strategy that could be robust against resistance mutations in enzyme active sites. The macrocyclic peptide (S5) demonstrates high potency and targets the conserved HA stem, providing a basis for the development of broadly neutralizing agents. The detailed methodologies and quantitative data presented herein serve as a valuable technical resource for the scientific community engaged in the discovery and development of next-generation antiviral drugs.

References

- 1. pnas.org [pnas.org]

- 2. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. Inhibition of H1 and H5 Influenza A Virus Entry by Diverse Macrocyclic Peptides Targeting the Hemagglutinin Stem Region - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.vu.nl [research.vu.nl]

- 8. medchemexpress.com [medchemexpress.com]

In Vitro Efficacy of Influenza Virus-IN-8 Against H1N1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Influenza virus-IN-8, also identified as compound A4, against the H1N1 influenza virus. The document details the quantitative antiviral activity, experimental methodologies for its evaluation, and the compound's mechanism of action targeting the viral nucleoprotein.

Core Efficacy Data

This compound (compound A4) has demonstrated potent and broad-spectrum antiviral activity against various influenza A and B virus strains. Its efficacy is particularly noted against H1N1, including strains resistant to neuraminidase inhibitors like oseltamivir. The primary mechanism of action is the induction of viral nucleoprotein (NP) aggregation, which prevents its nuclear accumulation and thereby inhibits viral replication and transcription.[1][2][3]

Table 1: In Vitro Antiviral Activity of this compound (A4) Against H1N1 Strains

| Virus Strain | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) in MDCK cells | Selectivity Index (SI) | Reference |

| A/Puerto Rico/8/1934 (H1N1) | Virus Yield Reduction | 3.19 ± 1.42 | 27.36 | 8.58 | [1][4] |

| A/H1N1/pdm09 (Oseltamivir-resistant, NA-H274Y) | Virus Yield Reduction | 1.67 ± 2.51 | 27.36 | 16.38 | [1] |

| PR8-PB2-Gluc (H1N1 reporter virus) | Luciferase Assay | 2.75 | 27.36 | 9.95 | [4] |

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the compound's therapeutic window.

Table 2: Comparative Efficacy of this compound (A4) Against Other Influenza Strains

| Virus Strain | EC₅₀ (µM) | Reference |

| A/Brisbane/10/2007 (H3N2) | 5.38 ± 0.57 | [1] |

| B/Yamagata | 2.99 ± 3.30 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro efficacy of this compound.

Virus Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles in cell culture.[5]

Objective: To determine the EC₅₀ of this compound against H1N1.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

TPCK-treated trypsin

-

Influenza A/H1N1 virus stock

-

This compound (compound A4)

-

96-well cell culture plates

-

PBS (Phosphate-Buffered Saline)

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates at a density that allows them to reach 90-100% confluency on the day of infection. Incubate at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a series of 2-fold dilutions of this compound in infection medium (DMEM with 1 µg/mL TPCK-treated trypsin and without FBS).

-

Infection: When cells are confluent, wash them with PBS. Infect the cells with H1N1 virus at a specified multiplicity of infection (MOI), for example, 0.01.

-

Treatment: After a 1-hour virus adsorption period at 37°C, remove the virus inoculum, wash the cells with PBS, and add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours.

-

Harvesting: Collect the supernatant from each well, which contains the progeny virus.

-

Titration: Determine the virus titer in each supernatant sample using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.

-

Data Analysis: The percentage of virus yield inhibition is calculated relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentrations and using a non-linear regression analysis.

Plaque Reduction Assay

This is a classic virology technique to quantify infectious virus particles by counting discrete plaques (zones of cell death) in a cell monolayer.[6][7][8]

Objective: To confirm the antiviral activity of this compound by observing the reduction in plaque formation.

Materials:

-

Confluent MDCK cells in 6-well or 12-well plates

-

H1N1 virus stock

-

This compound

-

Infection medium

-

Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in medium with TPCK-trypsin)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Preparation: Use confluent monolayers of MDCK cells in 6-well or 12-well plates.

-

Virus Dilution and Treatment: Prepare serial 10-fold dilutions of the H1N1 virus. Pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37°C.

-

Infection: Wash the cell monolayers with PBS and inoculate with 100-200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

-

Overlay: Aspirate the inoculum and add 2-3 mL of the overlay medium containing the corresponding concentration of this compound.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.

-

Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC₅₀ (50% inhibitory concentration) from the dose-response curve.

Immunofluorescence Assay for Nucleoprotein (NP) Localization

This assay is used to visualize the subcellular localization of the influenza virus nucleoprotein and assess the effect of this compound on its nuclear import.[9][10]

Objective: To demonstrate that this compound causes the aggregation and cytoplasmic retention of the viral NP.

Materials:

-

MDCK or A549 cells grown on glass coverslips

-

H1N1 virus

-

This compound

-

4% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Primary antibody against influenza NP

-

Fluorescently labeled secondary antibody (e.g., FITC-conjugated)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Infection: Seed cells on coverslips in a 24-well plate. The next day, infect the cells with H1N1 virus at a high MOI (e.g., 1-5) in the presence or absence of this compound.

-

Incubation: Incubate for a defined period (e.g., 6-8 hours) to allow for viral protein expression and nuclear import.

-

Fixation and Permeabilization: At the desired time point, wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 5 minutes.

-

Blocking and Staining: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum) for 1 hour. Incubate with the primary anti-NP antibody for 1 hour at room temperature.

-

Secondary Antibody and Counterstaining: Wash the cells and incubate with the fluorescently labeled secondary antibody for 30-60 minutes. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: In untreated infected cells, the NP should be localized predominantly in the nucleus. In cells treated with this compound, observe for aggregation and retention of the NP in the cytoplasm.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antiviral Efficacy Testing

Caption: Workflow for the Virus Yield Reduction Assay.